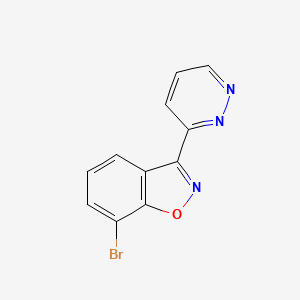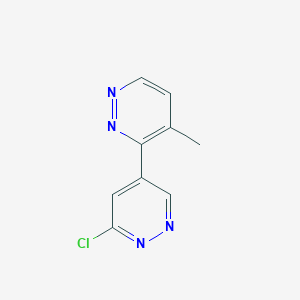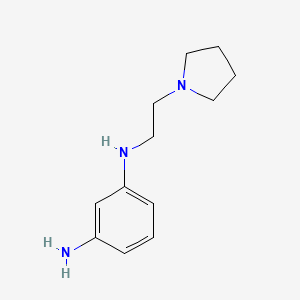
3-N-(2-pyrrolidin-1-ylethyl)benzene-1,3-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-N-(2-pyrrolidin-1-ylethyl)benzene-1,3-diamine is an organic compound that features a benzene ring substituted with two amino groups and a pyrrolidine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-N-(2-pyrrolidin-1-ylethyl)benzene-1,3-diamine typically involves the following steps:
Starting Materials: The synthesis begins with benzene-1,3-diamine and 2-pyrrolidin-1-ylethylamine.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent the formation of unwanted by-products. A common solvent used is dichloromethane.
Catalysts: Catalysts such as palladium on carbon (Pd/C) are often employed to facilitate the reaction.
Procedure: The benzene-1,3-diamine is reacted with 2-pyrrolidin-1-ylethylamine in the presence of the catalyst and solvent. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters is also common to optimize the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-N-(2-pyrrolidin-1-ylethyl)benzene-1,3-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The amino groups on the benzene ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated compounds in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding nitro compounds.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzene derivatives.
Aplicaciones Científicas De Investigación
3-N-(2-pyrrolidin-1-ylethyl)benzene-1,3-diamine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding.
Industrial Applications: The compound is used in the production of dyes and pigments.
Mecanismo De Acción
The mechanism of action of 3-N-(2-pyrrolidin-1-ylethyl)benzene-1,3-diamine involves its interaction with specific molecular targets, such as enzymes and receptors. The pyrrolidine moiety enhances its binding affinity to these targets, leading to the modulation of biological pathways. The compound can inhibit enzyme activity or block receptor sites, resulting in therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
- 3-N-(2-pyrrolidin-1-ylethyl)benzene-1,2-diamine
- 3-N-(2-pyrrolidin-1-ylethyl)benzene-1,4-diamine
- 3-N-(2-pyrrolidin-1-ylethyl)benzene-1,3-diamine derivatives
Uniqueness
This compound is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. The presence of the pyrrolidine moiety further enhances its versatility in various applications.
Propiedades
Fórmula molecular |
C12H19N3 |
|---|---|
Peso molecular |
205.30 g/mol |
Nombre IUPAC |
3-N-(2-pyrrolidin-1-ylethyl)benzene-1,3-diamine |
InChI |
InChI=1S/C12H19N3/c13-11-4-3-5-12(10-11)14-6-9-15-7-1-2-8-15/h3-5,10,14H,1-2,6-9,13H2 |
Clave InChI |
BKQOBAHHUMROEP-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(C1)CCNC2=CC=CC(=C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


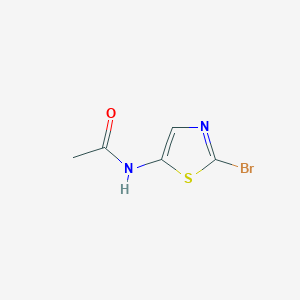
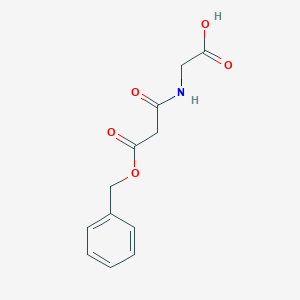
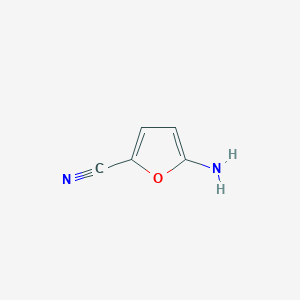
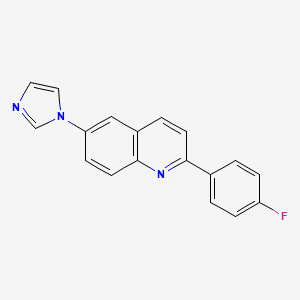
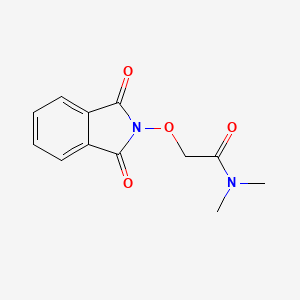
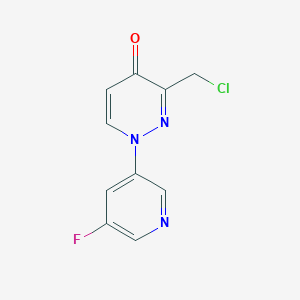
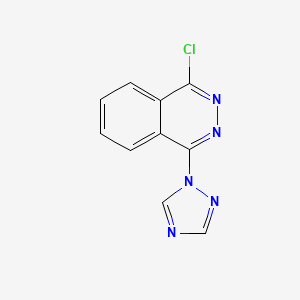
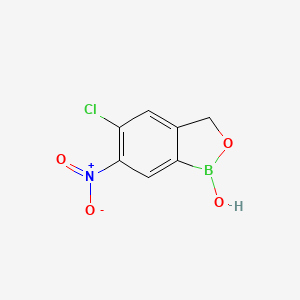

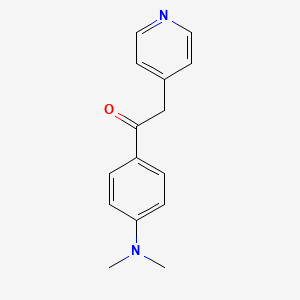
![N-[(3-bromophenyl)methyl]-4,5-dihydro-1,3-thiazol-2-amine](/img/structure/B13877509.png)
